molecular formula C15H21N3O2 B11815681 2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11815681
M. Wt: 275.35 g/mol
InChI Key: WAUVBHQNJUSOGU-UHFFFAOYSA-N
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Description

2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a morpholine ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the morpholine and pyridine rings. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to manage the complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Morpholinopyridin-3-yl)piperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(2-Morpholinopyridin-3-yl)piperidine-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-(2-morpholin-4-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O2/c19-12-18-7-2-1-5-14(18)13-4-3-6-16-15(13)17-8-10-20-11-9-17/h3-4,6,12,14H,1-2,5,7-11H2

InChI Key

WAUVBHQNJUSOGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)N3CCOCC3)C=O

Origin of Product

United States

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